molecular formula C14H20FNOS B12334609 (2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine

Cat. No.: B12334609
M. Wt: 269.38 g/mol
InChI Key: SOHDPWOODHXWCS-YJJYDOSJSA-N
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Description

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tert-butylsulfinyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the tert-Butylsulfinyl Group: This step involves the reaction of the pyrrolidine derivative with tert-butylsulfinyl chloride under basic conditions to introduce the tert-butylsulfinyl group.

    Addition of the 4-Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The tert-butylsulfinyl and 4-fluorophenyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine core structure and exhibit similar biological activities.

    Fluorinated Aromatic Compounds: Compounds such as 4-fluorophenylpyridine and 4-fluorophenylmethane have similar fluorinated aromatic rings, contributing to their chemical reactivity and biological properties.

Uniqueness

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine is unique due to the combination of its chiral pyrrolidine ring, tert-butylsulfinyl group, and 4-fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H20FNOS
  • Molecular Weight : 269.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's chiral nature enhances its binding affinity to these targets, modulating their activity effectively. The tert-butylsulfinyl and 4-fluorophenyl groups play significant roles in determining the compound's specificity and potency.

Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted that similar pyrrolidine derivatives exhibited significant inhibition against various bacterial strains, including E. coli and S. aureus, with IC50 values comparable to established antibiotics like novobiocin .

Anticancer Potential

Recent research has indicated that compounds with a pyrrolidine core can exhibit anticancer activities. For instance, derivatives containing the pyrrolidine structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases. Studies have shown that certain pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment . The specific interactions of this compound with these enzymes warrant further investigation.

Research Findings and Case Studies

StudyFindings
Poyraz et al. (2023)Identified several pyrrolidine derivatives with strong antimicrobial activity against A. baumannii and A. hydrophila, suggesting a potential for developing new antibiotics .
Sreekanth and Jha (2020)Evaluated the antimicrobial activities of various pyrrolidine derivatives, demonstrating significant antibacterial effects against Gram-negative bacteria .
Recent Review on Pyrrolidine DerivativesConsolidated findings from multiple studies indicating a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Properties

Molecular Formula

C14H20FNOS

Molecular Weight

269.38 g/mol

IUPAC Name

(2R)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18?/m1/s1

InChI Key

SOHDPWOODHXWCS-YJJYDOSJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N1CCC[C@@H]1C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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